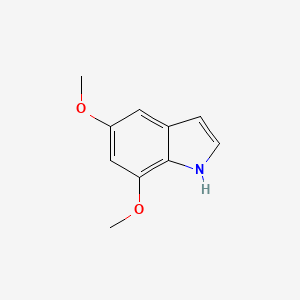

5,7-dimethoxy-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-8-5-7-3-4-11-10(7)9(6-8)13-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIZYTYDGVHTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70523039 | |

| Record name | 5,7-Dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70523039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27508-85-6 | |

| Record name | 5,7-Dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70523039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5,7-dimethoxy-1H-indole

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Fischer indole synthesis, focusing on the preparation of 5,7-dimethoxy-1H-indole, a valuable scaffold in medicinal chemistry. This document offers a detailed examination of the reaction mechanism, step-by-step experimental protocols for the synthesis of the precursor and the final product, and a comprehensive guide to the characterization of this compound.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most important and widely utilized methods for constructing the indole nucleus.[1] This acid-catalyzed reaction, which transforms an arylhydrazine and an aldehyde or ketone into an indole, has been a cornerstone in the synthesis of a vast array of natural products, pharmaceuticals, and agrochemicals.[2] The indole scaffold is a privileged structure in drug discovery, appearing in numerous biologically active molecules, including the anti-migraine triptan class of drugs, which are often synthesized using this method.[1]

The versatility of the Fischer indole synthesis lies in its ability to accommodate a wide range of substituents on both the arylhydrazine and the carbonyl component, allowing for the preparation of a diverse library of substituted indoles. This guide will focus on the synthesis of this compound, a key intermediate for more complex molecular architectures.

The Reaction Mechanism: A Stepwise Journey to Aromaticity

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone, which then undergoes a key[3][3]-sigmatropic rearrangement under acidic conditions.[1] The generally accepted mechanism is as follows:

-

Phenylhydrazone Formation: The reaction begins with the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone. This is a reversible reaction that is typically driven to completion by the removal of water.[1]

-

Tautomerization to the Ene-hydrazine: The phenylhydrazone then tautomerizes to its enamine-like isomer, the ene-hydrazine. This step is crucial as it sets the stage for the subsequent rearrangement.[1]

-

[3][3]-Sigmatropic Rearrangement: Under the influence of an acid catalyst, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, a concerted pericyclic reaction that results in the formation of a new carbon-carbon bond and the cleavage of the N-N bond. This step is the hallmark of the Fischer indole synthesis and leads to the formation of a di-imine intermediate.[1]

-

Aromatization and Cyclization: The di-imine intermediate readily aromatizes to regain the stability of the benzene ring. This is followed by an intramolecular nucleophilic attack of the newly formed enamine-like nitrogen onto the imine carbon, leading to a cyclized intermediate.[4]

-

Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia from the cyclized intermediate, resulting in the formation of the stable, aromatic indole ring system.[1]

Experimental Protocols: A Practical Guide to Synthesis

The synthesis of this compound is a two-stage process, beginning with the preparation of the key starting material, 3,5-dimethoxyphenylhydrazine hydrochloride.

Stage 1: Synthesis of 3,5-Dimethoxyphenylhydrazine Hydrochloride

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethoxyaniline | 153.18 | 10.0 g | 0.065 mol |

| Concentrated HCl | 36.46 | 25 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.7 g | 0.068 mol |

| Sodium Sulfite (Na₂SO₃) | 126.04 | 16.4 g | 0.130 mol |

| Sodium Hydroxide (NaOH) | 40.00 | 5.2 g | 0.130 mol |

| Deionized Water | 18.02 | As needed | - |

| Ice | - | As needed | - |

Step-by-Step Procedure:

-

Diazotization: In a 250 mL beaker, dissolve 10.0 g of 3,5-dimethoxyaniline in 25 mL of concentrated hydrochloric acid and 50 mL of water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Slowly add a solution of 4.7 g of sodium nitrite in 15 mL of water, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Reduction: In a separate 500 mL beaker, prepare a solution of 16.4 g of sodium sulfite and 5.2 g of sodium hydroxide in 100 mL of water. Cool this solution to 10-15 °C. Slowly add the previously prepared diazonium salt solution to the sulfite solution with vigorous stirring, maintaining the temperature below 20 °C.

-

Hydrolysis and Precipitation: After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour. Cool the mixture to room temperature and then acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH ~1). A precipitate of 3,5-dimethoxyphenylhydrazine hydrochloride will form.

-

Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 3,5-dimethoxyphenylhydrazine hydrochloride as a crystalline solid.

Stage 2: Fischer Indole Synthesis of this compound

This stage involves the reaction of 3,5-dimethoxyphenylhydrazine hydrochloride with a suitable carbonyl compound, followed by acid-catalyzed cyclization. To obtain an indole unsubstituted at the C2 and C3 positions, glycolaldehyde or its synthetic equivalent is a suitable choice. Polyphosphoric acid (PPA) or Eaton's reagent are effective catalysts for this cyclization.[3][5]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethoxyphenylhydrazine hydrochloride | 204.65 | 5.0 g | 0.024 mol |

| Glycolaldehyde dimer | 120.10 | 1.44 g | 0.012 mol |

| Polyphosphoric Acid (PPA) | - | 50 g | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 g of polyphosphoric acid and heat to 80 °C with stirring.

-

Addition of Reactants: In a separate beaker, mix 5.0 g of 3,5-dimethoxyphenylhydrazine hydrochloride and 1.44 g of glycolaldehyde dimer. Add this mixture portion-wise to the hot polyphosphoric acid over 15 minutes with vigorous stirring.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 80-90 °C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto 200 g of crushed ice with stirring. The product will precipitate out.

-

Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be employed to obtain pure this compound.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (br s, 1H, NH), ~7.2 (t, 1H, H-3), ~6.5 (d, 1H, H-4), ~6.4 (d, 1H, H-6), ~3.9 (s, 6H, 2 x OCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~150 (C-5, C-7), ~130 (C-7a), ~125 (C-3a), ~122 (C-2), ~102 (C-3), ~95 (C-4), ~93 (C-6), ~55 (2 x OCH₃) |

| IR (KBr, cm⁻¹) | ν: ~3400 (N-H stretch), ~2950-2850 (C-H stretch), ~1620, 1580 (C=C aromatic stretch), ~1220, 1050 (C-O stretch) |

| Mass Spectrometry (EI) | m/z: 177 (M⁺), 162 (M⁺ - CH₃), 134 (M⁺ - CH₃ - CO) |

Conclusion and Outlook

The Fischer indole synthesis provides a reliable and versatile route for the preparation of this compound. The two-stage procedure outlined in this guide, commencing with the synthesis of the necessary arylhydrazine precursor, offers a practical approach for obtaining this valuable building block. Careful control of reaction conditions, particularly temperature and acidity, is crucial for achieving optimal yields and purity. The provided spectroscopic data serves as a benchmark for the successful characterization of the final product. The accessibility of this compound through this classic and robust method will continue to facilitate its use in the development of novel therapeutic agents and other advanced materials.

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.

- Wikipedia. Fischer indole synthesis. [Link]

- Kissman, H. M.; Farnsworth, D. W.; Witkop, B. Fischer Indole Syntheses with Polyphosphoric Acid. J. Am. Chem. Soc.1952, 74 (15), 3948–3949.

- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-648.

- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.

- Cacchi, S.; Fabrizi, G. The Larock Indole Synthesis. Chem. Rev.2011, 111 (5), PR1–PR45.

- Taber, D. F.; Tirunahari, P. K. The Nenitzescu Indole Synthesis. Tetrahedron2011, 67 (39), 7195–7210.

- Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

- Google Patents. Preparation method for 3,5-dimethylphenylhydrazine.

- NIST. 1H-Indole, 5-methoxy-. [Link]

- YouTube.

- European Journal of Chemistry. Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. [Link]

- MDPI.

Sources

A-Technical-Guide-to-the-Bischler-Möhlau-Synthesis-of-5,7-dimethoxy-1H-indole

A-Whitepaper-for-Researchers-and-Drug-Development-Professionals

Introduction-and-Strategic-Overview

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Among the myriad of methods to construct this privileged heterocycle, the Bischler-Möhlau synthesis, though historically challenging, offers a direct route to 2-arylindoles from readily available starting materials.[2][3][4][5] This guide provides an in-depth technical exploration of the Bischler-Möhlau synthesis, specifically tailored for the preparation of 5,7-dimethoxy-1H-indole, a key intermediate in the synthesis of various bioactive molecules, including the psychoactive alkaloid mitragynine.[6] We will delve into the mechanistic intricacies, provide a field-proven experimental protocol, and discuss the critical parameters that govern the success of this synthesis, aiming to equip researchers and drug development professionals with the knowledge to confidently employ this powerful transformation.

The-Bischler-Möhlau-Synthesis-Mechanism-and-Causality

The Bischler-Möhlau indole synthesis is classically defined as the reaction between an α-haloacetophenone and an excess of a primary or secondary aniline to form a 2-aryl-indole.[2][3] Despite its apparent simplicity, the reaction proceeds through a complex mechanistic manifold, the understanding of which is paramount to optimizing reaction conditions and predicting outcomes.[4][7]

The synthesis is initiated by the nucleophilic attack of the aniline on the α-carbon of the haloacetophenone, displacing the halide in an SN2 fashion to form an α-arylamino ketone intermediate.[8] This intermediate is the linchpin of the synthesis, and its subsequent transformation dictates the course of the reaction.

A second molecule of the aniline then adds to the carbonyl group of the α-arylamino ketone, forming a carbinolamine intermediate. This is a critical juncture where the excess aniline plays a crucial role, driving the equilibrium towards the formation of this intermediate. The carbinolamine can then undergo one of two productive pathways:

-

Direct Cyclization: The carbinolamine can lose a molecule of water to form an enamine, which then undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring, followed by aromatization to yield the indole product.

-

Rearrangement Pathway: Alternatively, the carbinolamine can eliminate a molecule of aniline to form an epoxide. This epoxide can then undergo an acid-catalyzed rearrangement and cyclization to furnish the final indole.[4]

Recent mechanistic studies, including isotopic labeling experiments, have provided evidence suggesting that for many substrates, the pathway involving an imine intermediate, formed from the reaction of two equivalents of the aniline, is the major operative pathway.[7][9]

The harsh reaction conditions often associated with the classical Bischler-Möhlau synthesis, such as high temperatures, are necessary to drive the energetically demanding cyclization and aromatization steps.[2][3] However, these conditions can also lead to undesired side reactions and lower yields, a challenge that modern modifications, such as the use of microwave irradiation or Lewis acid catalysts, aim to address.[3][7][10]

Experimental-Workflow-for-the-Synthesis-of-5,7-dimethoxy-1H-indole

The synthesis of this compound via the Bischler-Möhlau reaction involves a two-step sequence starting from commercially available precursors.

Caption: A schematic overview of the synthetic workflow for this compound.

Detailed-Experimental-Protocols

Part-1-Synthesis-of-α-Bromoacetophenone-(Phenacyl-Bromide)

This procedure is adapted from established methods for the bromination of acetophenone.[11][12]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetophenone | 120.15 | 50.0 g | 0.416 |

| Bromine | 159.81 | 66.5 g (21.3 mL) | 0.416 |

| Anhydrous Ether | - | 50 mL | - |

| Anhydrous Aluminum Chloride | 133.34 | 0.5 g | 0.0037 |

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve acetophenone in anhydrous ether.

-

Cool the solution in an ice bath and add anhydrous aluminum chloride.

-

Add bromine dropwise from the dropping funnel with vigorous stirring over a period of approximately 1 hour. Maintain the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Remove the ether and dissolved hydrogen bromide under reduced pressure.

-

The crude phenacyl bromide is obtained as a solid. Recrystallize from a minimal amount of methanol to yield white crystals.

Self-Validation: The melting point of the purified phenacyl bromide should be in the range of 49-51 °C.[11]

Part-2-Bischler-Möhlau-Synthesis-of-5,7-dimethoxy-1H-indole

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| α-Bromoacetophenone | 199.04 | 10.0 g | 0.050 |

| 3,5-Dimethoxyaniline | 153.18 | 23.0 g | 0.150 |

Procedure:

-

In a round-bottom flask, combine α-bromoacetophenone and a three-fold molar excess of 3,5-dimethoxyaniline.

-

Heat the mixture with stirring in an oil bath at 180-200 °C for 4-6 hours. The reaction mixture will darken and become viscous.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the crude product in a suitable solvent such as ethyl acetate.

-

Wash the organic layer with 1 M HCl to remove excess aniline, followed by a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation: The identity and purity of the final product, this compound, should be confirmed by NMR spectroscopy and mass spectrometry. The melting point of the purified compound can be compared with literature values.

Mechanistic-Diagram-of-the-Bischler-Möhlau-Synthesis

Caption: A simplified mechanistic pathway for the Bischler-Möhlau indole synthesis.

Trustworthiness-and-Field-Proven-Insights

The protocols described herein are based on established and peer-reviewed synthetic methodologies.[4][11][13] However, the Bischler-Möhlau synthesis is notoriously substrate-dependent, and yields can be variable.[2][7]

Key Insights for Success:

-

Purity of Starting Materials: The purity of both the α-bromoacetophenone and the aniline is critical. Impurities can lead to the formation of side products and a reduction in yield.

-

Stoichiometry: A significant excess of the aniline is crucial to drive the reaction towards the desired product and to act as a solvent at high temperatures.

-

Temperature Control: Precise temperature control is essential. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to decomposition and tar formation.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions, particularly with electron-rich anilines.

-

Purification: The purification of the final indole can be challenging due to the presence of polymeric byproducts. Column chromatography is often necessary, and the choice of eluent system should be carefully optimized.

Conclusion

The Bischler-Möhlau synthesis, while one of the older methods for indole formation, remains a valuable tool in the synthetic chemist's arsenal, particularly for the preparation of 2-arylindoles. The successful synthesis of this compound using this method requires a thorough understanding of the reaction mechanism and careful attention to experimental detail. By following the detailed protocols and considering the field-proven insights provided in this guide, researchers and drug development professionals can effectively utilize the Bischler-Möhlau synthesis to access this important indole intermediate and advance their research and development programs.

References

- Bischler–Möhlau indole synthesis - Wikipedia. (n.d.).

- Bischler-Möhlau indole synthesis - chemeurope.com. (n.d.).

- Phenacyl bromide - Organic Syntheses Procedure. (n.d.).

- Synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step - YouTube. (2025, January 26).

- Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water - Green Chemistry (RSC Publishing). (n.d.).

- Phenyacyl Bromide Synthesis | PDF | Solvent - Scribd. (n.d.).

- Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis (pp. 1-1). John Wiley & Sons, Ltd.

- Bischler-Möhlau indole synthesis - Semantic Scholar. (n.d.).

- Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. (2025, January 1).

- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. (n.d.).

- 5,7-dimethoxy-1-methyl-1H-indole - Chemical Synthesis Database. (2025, May 20).

- Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. (n.d.).

- Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors - SciSpace. (n.d.).

- Arylation of α‐Imino Ketones and their Cyclization with Allenoates: Direct Access to Sterically Hindered Pyrroles - ResearchGate. (n.d.).

- Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.).

- (PDF) Bischler Indole Synthesis - ResearchGate. (2019, November 15).

- Light-induced reactions of 2-(N-alkyl-N-arylamino)cyclohexanones and related amino-cycloalkanones: formation of 7-azabicyclo [4.2.0] octan-1-ols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed. (2015, June 3).

- Photoredox α-Arylation of cyclic ketones | Catalysis | ChemRxiv | Cambridge Open Engage. (2022, January 24).

- Light-induced reactions of 2-( N -alkyl- N -arylamino)cyclohexanones and related amino-cycloalkanones: formation of 7-azabicyclo [4.2.0] octan-1-ols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/P19830000573. (n.d.).

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15).

- Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis - PMC - NIH. (n.d.).

- Synthesis of 3, 4, 5-trimethoxyaniline - ResearchGate. (n.d.).

- An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis* | Request PDF. (2015, January 15).

- CN110642770B - Preparation method of 5-methoxyindole - Google Patents. (n.d.).

- An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins - MDPI. (n.d.).

- CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents. (n.d.).

- Mitragynine - Wikipedia. (n.d.).

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 3. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]

- 6. Mitragynine - Wikipedia [en.wikipedia.org]

- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. m.youtube.com [m.youtube.com]

- 13. soc.chim.it [soc.chim.it]

An In-depth Technical Guide to the Hemetsberger Synthesis of Dimethoxyindoles

This guide provides a comprehensive technical overview of the Hemetsberger synthesis for the preparation of dimethoxyindoles, valuable scaffolds in medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this powerful synthetic methodology. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind experimental choices to empower users to adapt and optimize the synthesis for their specific needs.

Introduction: The Strategic Importance of the Hemetsberger Synthesis

The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of dimethoxy substituents onto this core structure can significantly modulate a molecule's physicochemical and pharmacological properties, including its metabolic stability, receptor binding affinity, and pharmacokinetic profile. The Hemetsberger indole synthesis, a thermal decomposition of a 3-aryl-2-azido-propenoic ester, offers a robust and often high-yielding pathway to indole-2-carboxylic esters.[1] This method is particularly advantageous for the synthesis of specifically substituted indoles, including those bearing multiple methoxy groups, as the substitution pattern of the final indole is directly determined by the starting aromatic aldehyde.

This guide will dissect the Hemetsberger synthesis of dimethoxyindoles, covering the mechanistic intricacies, providing detailed experimental protocols, and offering insights into how the strategic placement of methoxy groups influences the reaction's outcome.

The Core Reaction: Mechanism and the Influence of Methoxy Substituents

The Hemetsberger synthesis is fundamentally a two-stage process: the formation of a vinyl azide intermediate followed by its thermal cyclization.

Stage 1: Knoevenagel Condensation for Vinyl Azide Synthesis

The journey to a dimethoxyindole begins with the Knoevenagel condensation of a dimethoxybenzaldehyde with an ester of azidoacetic acid, typically ethyl or methyl azidoacetate.[2][3] This reaction is generally base-catalyzed, with sodium ethoxide or methoxide being common choices.

The causality behind this choice of reaction is clear: it efficiently constructs the requisite carbon-carbon double bond and incorporates the azide functionality necessary for the subsequent cyclization. The reaction proceeds via the formation of an enolate from the azidoacetate, which then attacks the carbonyl carbon of the dimethoxybenzaldehyde. Subsequent elimination of water yields the desired ethyl α-azido-β-(dimethoxyphenyl)acrylate. It is noteworthy that this condensation is often stereospecific, yielding predominantly the Z-isomer.[4]

Stage 2: Thermal Cyclization - The Heart of the Hemetsberger Synthesis

The second, and defining, stage is the thermal decomposition of the vinyl azide in a high-boiling solvent such as xylene or toluene.[2][5] This step is not a simple rearrangement but a complex cascade of events, the exact mechanism of which is still a subject of some discussion. However, it is widely accepted to proceed through a vinyl nitrene intermediate.[1]

The proposed mechanism involves the following key steps:

-

Nitrogen Extrusion: Upon heating, the vinyl azide loses a molecule of nitrogen gas (N₂) to form a highly reactive vinyl nitrene intermediate.

-

Intramolecular Cyclization: The vinyl nitrene then undergoes an intramolecular electrophilic attack on the electron-rich dimethoxyphenyl ring.

-

Rearomatization: The resulting intermediate rearomatizes to form the stable indole ring system.

An alternative pathway involving the formation of an intermediate azirine has also been proposed and, in some cases, such intermediates have been isolated.[1]

The presence of two electron-donating methoxy groups on the aromatic ring plays a crucial role in this cyclization. These groups activate the ring towards electrophilic attack by the nitrene, often leading to higher yields and potentially milder reaction conditions compared to unsubstituted or deactivated systems.

Regioselectivity: The Directing Influence of Methoxy Groups

When the methoxy groups are positioned asymmetrically on the starting benzaldehyde, the question of regioselectivity in the cyclization arises. The nitrene will preferentially attack the most electron-rich and sterically accessible position on the aromatic ring. For meta-substituted dimethoxybenzaldehydes, a mixture of indole regioisomers can be formed. For instance, the thermolysis of meta-substituted ethyl α-azido-β-arylacrylates can lead to a mixture of 5- and 7-substituted indoles, with the 5-regioisomer often being slightly favored.[4] The strong activating and ortho-, para-directing nature of the methoxy groups will significantly influence this outcome.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative dimethoxyindole. These should be regarded as a robust starting point, with the understanding that optimization may be necessary for different substitution patterns.

Synthesis of Ethyl 2-Azido-3-(3,5-dimethoxyphenyl)acrylate

This procedure outlines the Knoevenagel condensation to form the vinyl azide precursor.

Materials:

-

3,5-Dimethoxybenzaldehyde

-

Ethyl azidoacetate

-

Sodium ethoxide

-

Anhydrous ethanol

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) and cooling to 0°C.

-

To this cooled solution, a solution of 3,5-dimethoxybenzaldehyde and ethyl azidoacetate in anhydrous ethanol is added dropwise with continuous stirring.

-

The reaction mixture is stirred at 0°C for a specified time (typically 2-4 hours) and then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by pouring it into ice-water.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Ethyl 5,7-Dimethoxyindole-2-carboxylate

This protocol details the thermal cyclization of the vinyl azide to the target dimethoxyindole.

Materials:

-

Ethyl 2-azido-3-(3,5-dimethoxyphenyl)acrylate

-

Xylene (anhydrous)

Procedure:

-

A solution of ethyl 2-azido-3-(3,5-dimethoxyphenyl)acrylate in anhydrous xylene is prepared.

-

This solution is added dropwise to a refluxing solution of anhydrous xylene under an inert atmosphere over a period of 1-2 hours.

-

The reaction mixture is refluxed for an additional 2-4 hours until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The crude residue is purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5,7-dimethoxyindole-2-carboxylate.

Data Presentation: A Survey of Dimethoxyindole Syntheses

The following table summarizes representative examples of Hemetsberger synthesis of dimethoxyindoles, highlighting the starting materials, reaction conditions, and reported yields.

| Starting Aldehyde | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,5-Dimethoxybenzaldehyde | Methyl 5,7-dimethoxyindole-2-carboxylate | Xylene | Reflux | 6 | Not specified | [Synthesis, 1985, (2), 186–188] |

| 3,4-Dimethoxybenzaldehyde | Ethyl 5,6-dimethoxyindole-2-carboxylate | Xylene | Reflux | Not specified | >70 (typical) | General procedure, see[1] |

| 2,3-Dimethoxybenzaldehyde | Ethyl 4,5-dimethoxyindole-2-carboxylate | Toluene | Reflux | Not specified | >70 (typical) | General procedure, see[1] |

Note: Yields for the Hemetsberger reaction are typically reported to be above 70%.[1] Specific yields for all dimethoxy isomers are not always readily available in single sources and may require consultation of primary literature for specific substrates.

Visualization of the Process

To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism and the overall experimental workflow.

Reaction Mechanism

Caption: The two-stage mechanism of the Hemetsberger synthesis.

Experimental Workflow

Caption: A streamlined workflow for the Hemetsberger synthesis.

Conclusion and Future Directions

The Hemetsberger synthesis remains a highly relevant and powerful tool for the construction of the indole nucleus, particularly for dimethoxy-substituted derivatives. Its reliability, generally high yields, and the direct correlation between the starting aldehyde and the final product's substitution pattern make it an attractive method for both academic research and industrial applications. A thorough understanding of the underlying mechanism and the influence of substituents, as detailed in this guide, is paramount for its successful implementation and adaptation. Future research in this area may focus on the development of milder reaction conditions, potentially through the use of transition metal catalysis to promote the nitrogen extrusion step at lower temperatures, thereby broadening the substrate scope and functional group tolerance of this venerable reaction.

References

- Hemetsberger, H.; Knittel, D. (1972). Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie, 103: 194–204. [Link]

- Gribble, G. W. (2000). Recent developments in indole ring synthesis-methodology and applications. J. Chem. Soc., Perkin Trans. 1, (7): 1045–1075. [Link]

- Gilchrist, T. L. (2001). Activated 2H-Azirines as Dienophiles and Electrophiles. Aldrichimica Acta, 34 (2): 51.

- Knittel, D. (1985). Verbesserte Synthese von α-Azidozimtsäure-estern und 2H-Azirinen. Synthesis, 1985 (2): 186–188. [Link]

- Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.

- Moody, C. J.; et al. (2013). Indoles via Knoevenagel–Hemetsberger reaction sequence. Org. Biomol. Chem., 11, 6934-6942. [Link]

- PubChem.

- Bingul, M., Kumar, N., & Black, D. S. C. (2020). The Hemetsberger reaction: A new approach to the synthesis of novel dihydroindoloindole systems. Arkivoc, 2020(5), 134-148. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5,7-dimethoxy-1H-indole

Abstract

Introduction: The Structural Significance of 5,7-dimethoxy-1H-indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1] The substitution pattern on the indole ring profoundly influences its electronic properties and biological activity. In this compound, the strategic placement of two electron-donating methoxy (-OCH₃) groups on the benzenoid ring significantly modulates the electron density of the heterocyclic system. These substituents act as powerful auxochromes and introduce specific spectroscopic signatures that are critical for structural confirmation.

An unambiguous structural elucidation is the bedrock of any chemical research, particularly in drug development where molecular identity and purity are paramount. A combination of spectroscopic techniques is essential, as each method provides a unique and complementary piece of the structural puzzle. This guide explains the causality behind experimental choices and provides the framework for interpreting the resulting data in an integrated fashion.

Synthesis and Sample Preparation Considerations

While numerous synthetic routes to substituted indoles exist, a common approach involves the Fischer indole synthesis or variations thereof.[1] Understanding the synthesis is crucial for anticipating potential impurities, such as starting materials or regioisomers, which could complicate spectral interpretation.

For accurate spectroscopic analysis, sample purity is critical. The compound should be purified, typically by column chromatography or recrystallization, and thoroughly dried to remove residual solvents. The choice of solvent for analysis is a critical experimental parameter, especially in NMR, where it can influence the chemical shifts of labile protons like the indole N-H.[2][3] Aprotic solvents like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are standard. DMSO-d₆ is often preferred for unambiguously observing the N-H proton, which exchanges less rapidly than in protic solvents.[4][5]

Caption: General workflow for the spectroscopic characterization of a pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict distinct signals for each unique proton and carbon environment.

Caption: Structure and atom numbering of this compound for NMR assignments.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show eight distinct signals. The electron-donating methoxy groups at C5 and C7 will shield the protons on the benzenoid ring, shifting them upfield relative to unsubstituted indole.[6] The N-H proton will appear as a broad singlet at a downfield chemical shift, which is highly dependent on solvent and concentration.[3]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~10.8 | br s | 1H | H-1 | Labile N-H proton, deshielded. Broad due to quadrupole effects and potential exchange.[4] |

| ~7.2 | t, J ≈ 2.8 Hz | 1H | H-2 | Pyrrole proton adjacent to nitrogen.[2] |

| ~6.4 | dd, J ≈ 2.8, 1.5 Hz | 1H | H-3 | Pyrrole proton coupled to H-1 and H-2. |

| ~6.8 | d, J ≈ 2.0 Hz | 1H | H-4 | Aromatic proton, ortho to C-3a and meta to C-6. |

| ~6.2 | d, J ≈ 2.0 Hz | 1H | H-6 | Aromatic proton, ortho to C-7 and meta to C-4. Shielded by two ortho/para methoxy groups. |

| ~3.85 | s | 3H | C5-OCH₃ | Methoxy group protons, typically appear as a sharp singlet. |

| ~3.80 | s | 3H | C7-OCH₃ | Methoxy group protons, distinct from C5-OCH₃ due to different chemical environment. |

| 2.50 | - | - | DMSO | Residual solvent peak.[7] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display 10 signals, corresponding to the 10 carbon atoms in the molecule. The methoxy-substituted carbons (C5, C7) will be significantly deshielded (shifted downfield), while the ortho and para carbons (C4, C6, C7a) will be shielded (shifted upfield) due to the electron-donating resonance effect of the methoxy groups.[8][9]

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

|---|---|---|

| ~150.0 | C-7 | Aromatic carbon bonded to electronegative oxygen, highly deshielded. |

| ~145.0 | C-5 | Aromatic carbon bonded to electronegative oxygen, highly deshielded. |

| ~131.0 | C-7a | Quaternary carbon at the ring junction. |

| ~128.5 | C-3a | Quaternary carbon at the ring junction. |

| ~123.0 | C-2 | Pyrrole carbon adjacent to nitrogen. |

| ~102.0 | C-3 | Pyrrole carbon beta to nitrogen. |

| ~98.0 | C-4 | Aromatic C-H shielded by the para-methoxy group at C-7. |

| ~95.0 | C-6 | Aromatic C-H shielded by the ortho-methoxy group at C-5 and para-methoxy at C-7. |

| ~55.5 | C5-OCH₃ | Methoxy carbon. |

| ~55.0 | C7-OCH₃ | Methoxy carbon. |

| 39.5 | DMSO | Solvent peak.[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound will be dominated by absorptions from the N-H, aromatic C-H, C=C, and C-O bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3400 | Medium, Sharp | N-H Stretch | Indole N-H |

| 3100-3000 | Medium | sp² C-H Stretch | Aromatic & Pyrrole C-H |

| 2980-2850 | Medium | sp³ C-H Stretch | Methoxy -CH₃ |

| 1620-1580 | Strong-Medium | C=C Stretch | Aromatic Ring |

| 1250-1200 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1050-1020 | Strong | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 850-750 | Strong | C-H Out-of-plane Bend | Aromatic C-H |

The presence of a sharp band around 3400 cm⁻¹ is a key indicator of the indole N-H group.[10] The strong absorptions in the 1250-1020 cm⁻¹ region are highly characteristic of the aryl ether C-O stretching vibrations, confirming the presence of the methoxy substituents.[11][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The indole ring system is an excellent chromophore. The UV-Vis spectrum of aromatic compounds typically shows multiple bands corresponding to π → π* transitions.[13] For benzene, these are observed around 184, 204, and 256 nm.[14] The addition of methoxy groups, which are powerful auxochromes, causes a bathochromic (red) shift to longer wavelengths due to the extension of the conjugated system by the lone pair electrons on the oxygen atoms.[15]

Table 4: Predicted UV-Vis Absorption Data (in Methanol)

| λ_max (nm) | Transition | Rationale & Causality |

|---|---|---|

| ~220-230 | π → π* | Corresponds to the primary, high-energy absorption band of the benzenoid system. |

| ~270-290 | π → π* | Corresponds to the secondary absorption band, red-shifted from indole (~260-270 nm) due to the two methoxy groups.[16] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under Electron Ionization (EI), a hard ionization technique, the molecule is ionized and often fragments in a predictable manner, providing structural clues.[17][18]

For this compound (C₁₀H₁₁NO₂), the exact mass is 177.0790 Da. The high-resolution mass spectrum should show a molecular ion peak [M]⁺• at m/z 177.0790.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 177 | [C₁₀H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 162 | [C₉H₈NO₂]⁺ | [M - CH₃]⁺: Loss of a methyl radical from a methoxy group. This is a very common fragmentation for methoxy-aromatics. |

| 134 | [C₈H₈NO]⁺ | [M - CH₃ - CO]⁺: Subsequent loss of carbon monoxide from the [M-15] ion. |

| 104 | [C₇H₆N]⁺ | Further fragmentation, characteristic of the indole core.[1] |

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[19]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

¹H NMR Acquisition (400 MHz):

-

Insert the sample, lock on the deuterium signal, and perform automated shimming to optimize field homogeneity.[19]

-

Acquire the spectrum using a standard single-pulse sequence. Use a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

Process the data by applying Fourier transform, phasing, and baseline correction. Calibrate the chemical shift using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).[7]

-

-

¹³C NMR Acquisition (101 MHz):

-

Use the same sample. Acquire the spectrum using a standard proton-decoupled pulse program (e.g., 'zgpg30').[19]

-

Use a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and collect 1024 or more scans.

-

Process the data and reference the spectrum to the solvent signal (DMSO-d₆ at δ 39.5 ppm).[7]

-

Protocol 2: IR Spectroscopy (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.[20]

-

Apply Pressure: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[21]

Protocol 3: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of ~1 mg/mL. Dilute this stock solution to achieve an absorbance reading between 0.2 and 1.0 AU (typically a concentration of 5-10 µg/mL).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).[22]

-

Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution.

-

Scan: Scan the sample across the UV-Vis range (e.g., 200-400 nm) to record the absorbance spectrum and identify the wavelengths of maximum absorbance (λ_max).

Protocol 4: Mass Spectrometry (EI-MS)

-

Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane. The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: In the source chamber, the volatile sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[23][24]

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[25]

-

Detection: Ions are detected, and the resulting signal is plotted as a mass spectrum showing the relative abundance of each ion.

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the connectivity of the methoxy groups. Infrared spectroscopy confirms the presence of key functional groups, particularly the indole N-H and aryl ether moieties. UV-Vis spectroscopy characterizes the conjugated π-electron system, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. The predictive data and detailed protocols provided in this guide offer a robust and self-validating system for the unambiguous characterization of this important indole derivative, ensuring high scientific integrity for researchers in synthetic and medicinal chemistry.

References

- BenchChem (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.

- University of Wisconsin-Madison. Sample preparation for FT-IR.

- Applied Analytics (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).

- Chemistry LibreTexts (2022). 4.2: IR Spectroscopy.

- Royal Society of Chemistry (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.

- LECO Corporation (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.

- WebAssign (n.d.). Lab 2 - Infrared Spectroscopy (IR).

- Chemistry For Everyone (2025). How Do You Prepare Samples For Spectroscopy?. YouTube.

- University of Pretoria (2006). CHAPTER 4 UV/VIS SPECTROSCOPY.

- Organic Chemistry at CU Boulder (n.d.). IR Spectroscopy of Liquids.

- Chemistry LibreTexts (2022). 3.1: Electron Ionization.

- Chemistry LibreTexts (2024). 15.7: Spectroscopy of Aromatic Compounds.

- Creative Proteomics (n.d.). Electron Ionization.

- LCGC International (2015). Understanding Electron Ionization Processes for GC–MS.

- Research and Reviews (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.

- Química Organica.org (n.d.). Vis-UV spectra of aromatic compounds.

- ACS Omega (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla.

- University of Pretoria (n.d.). UV Vis Spectroscopy.

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).

- BenchChem (2025). Technical Support Center: NMR Spectroscopy of Indole Compounds.

- ACS Publications (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla | ACS Omega.

- Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).

- PubMed (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- American Chemical Society (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- Organic Chemistry Data (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- University of Regensburg (n.d.). Table of Characteristic IR Absorptions.

- ResearchGate (2025). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- University of Alberta (n.d.). Tables For Organic Structure Analysis.

- Sigma-Aldrich (n.d.). NMR Chemical Shifts of Impurities.

- BenchChem (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 5,7,3'-Trihydroxy.

- ResearchGate (n.d.). Absorption spectra of indole and 5-hydroxyindole in the gas phase....

- National Institutes of Health (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition.

- Chemistry LibreTexts (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- NC State University Libraries (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- Oregon State University (n.d.). 1H NMR Chemical Shift.

- ResearchGate (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives.

- ChemRxiv (2020). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study.

- SciELO (n.d.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry.

- Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra.

- ResearchGate (n.d.). Fragmentation pathways of amentoflavone and robustaflavone using ESI-MS.

- National Institutes of Health (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.

- National Institutes of Health (n.d.). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis.

Sources

- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 14. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 15. researchgate.net [researchgate.net]

- 16. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. m.youtube.com [m.youtube.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. repository.up.ac.za [repository.up.ac.za]

- 23. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. rroij.com [rroij.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5,7-dimethoxy-1H-indole

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,7-dimethoxy-1H-indole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical aspects of NMR spectroscopy for the structural elucidation of substituted indoles, a prevalent scaffold in medicinal chemistry.

Introduction: The Significance of NMR in Characterizing Indole Scaffolds

The indole nucleus is a cornerstone in the architecture of a vast array of biologically active compounds, both natural and synthetic. Its presence in neurotransmitters like serotonin and melatonin, as well as in numerous pharmaceuticals, underscores the importance of precise analytical techniques for its characterization. NMR spectroscopy stands as an unparalleled tool for providing detailed structural information at the atomic level. Through the analysis of chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, one can unambiguously determine the substitution pattern and electronic environment of the indole ring system. This guide focuses on this compound, a key intermediate in the synthesis of various pharmacologically active molecules, to illustrate the power of NMR in structural verification and analysis.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. The following protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for routine NMR of organic molecules due to its excellent solubilizing properties and relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and is particularly useful for observing exchangeable protons, such as the N-H proton of the indole ring.

-

Concentration: A sample concentration of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high signal-to-noise ratios in a reasonable timeframe.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 8 to 16 scans are usually adequate.

-

Relaxation Delay (D1): A delay of 1-2 seconds is sufficient for most protons.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30') is standard for routine spectra.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

-

The following workflow diagram illustrates the key steps in acquiring and processing NMR data.

Spectral Analysis of this compound

The following sections provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, with assignments based on established principles of NMR theory and comparison with data for related indole derivatives. The numbering scheme used for the assignments is shown in the molecular structure diagram below.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by signals from the indole ring protons and the methoxy group protons. The electron-donating nature of the methoxy groups significantly influences the chemical shifts of the aromatic protons, generally causing them to appear at a higher field (lower ppm) compared to unsubstituted indole.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| H1 (N-H) | ~8.0-8.2 | br s | - | 1H | The broad singlet in the downfield region is characteristic of the acidic indole N-H proton. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |

| H2 | ~7.20 | t | J ≈ 2.8 | 1H | This proton on the pyrrole ring typically appears as a triplet due to coupling with H1 and H3. |

| H3 | ~6.45 | t | J ≈ 2.0 | 1H | H3 is generally the most upfield of the indole ring protons, influenced by the adjacent nitrogen. It shows coupling to H1 and H2. |

| H4 | ~6.95 | d | J ≈ 2.0 | 1H | This proton is ortho to the methoxy group at C5 and meta to the methoxy group at C7, resulting in a downfield shift relative to H6. It appears as a doublet due to meta-coupling with H6. |

| H6 | ~6.35 | d | J ≈ 2.0 | 1H | H6 is situated between two electron-donating methoxy groups, causing it to be significantly shielded and appear at a high field. It shows meta-coupling to H4. |

| 5-OCH₃ | ~3.88 | s | - | 3H | The sharp singlet in the typical methoxy region is assigned to the protons of the C5 methoxy group. |

| 7-OCH₃ | ~3.90 | s | - | 3H | This singlet corresponds to the protons of the C7 methoxy group, with a chemical shift very similar to the C5 methoxy group. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The methoxy substituents exert a strong shielding effect on the ortho and para carbons and a deshielding effect on the ipso carbons to which they are attached.

| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |

| C2 | ~123.5 | This carbon is part of the electron-rich pyrrole ring and its chemical shift is in the expected range for a C2 of a substituted indole. |

| C3 | ~102.0 | C3 is typically the most shielded of the pyrrole ring carbons. |

| C3a | ~129.0 | This is a quaternary carbon at the fusion of the two rings. |

| C4 | ~95.0 | The strong shielding effect of the ortho-methoxy group at C5 and the para-methoxy group at C7 causes this carbon to resonate at a very high field. |

| C5 | ~155.0 | This is an ipso-carbon attached to an oxygen atom, resulting in a significant downfield shift. |

| C6 | ~93.0 | Being ortho to two methoxy groups, C6 is highly shielded and appears at a very high field, even more so than C4. |

| C7 | ~148.0 | Similar to C5, this is an ipso-carbon attached to an oxygen atom and is therefore strongly deshielded. |

| C7a | ~131.0 | This quaternary carbon is adjacent to the nitrogen atom. |

| 5-OCH₃ | ~55.5 | This chemical shift is characteristic of a methoxy carbon attached to an aromatic ring. |

| 7-OCH₃ | ~55.8 | The chemical shift is very similar to the C5-methoxy carbon. |

Conclusion

This technical guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and their interpretation, grounded in the fundamental principles of NMR spectroscopy, serve as a valuable resource for the unambiguous structural confirmation of this important synthetic intermediate. The provided experimental protocol and spectral analysis workflow offer a robust framework for researchers and scientists working with substituted indoles and other complex organic molecules.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

Foreword: The Analytical Imperative for Methoxy-Activated Indoles

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5,7-dimethoxy-1H-indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of essential biomolecules like tryptophan and neurotransmitters.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The addition of methoxy groups to the indole ring, as in this compound, significantly alters the molecule's electronic properties, enhancing its nucleophilicity and modifying its biological interactions.[1][3] This makes methoxy-activated indoles like this compound valuable synthons and potential therapeutic agents.

Consequently, the ability to unambiguously identify and accurately quantify this molecule in complex matrices is paramount for researchers in pharmacology and drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural specificity. This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, moving from foundational principles to a field-tested experimental protocol.

Foundational Physicochemical Properties

Before embarking on any analysis, understanding the fundamental properties of the analyte is critical. These properties dictate every decision, from solvent selection to the choice of ionization technique.

-

Molecular Formula: C₁₀H₁₁NO₂

-

Molecular Weight (Monoisotopic): 177.0790 g/mol

-

Key Structural Features: An indole core with two electron-donating methoxy groups on the benzene ring. The nitrogen atom in the pyrrole ring is a primary site for protonation.

The presence of the basic nitrogen and the overall polarity make this compound an ideal candidate for analysis by reverse-phase liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS).

The Analytical Workflow: A Self-Validating System

A robust analytical method is a self-validating system where each step confirms the integrity of the next. The workflow for this compound is designed around this principle, ensuring that the final data is both accurate and defensible.

Caption: High-level workflow for the LC-MS analysis of this compound.

Sample Preparation: The Foundation of Quality Data

The axiom "garbage in, garbage out" is particularly true in mass spectrometry. The primary goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system, free from interferences like salts, proteins, or lipids that can suppress the ion signal.

-

For Pure Compounds & Standards: Simple dissolution in a high-purity organic solvent such as methanol or acetonitrile is sufficient. The solution should be filtered through a 0.22 µm syringe filter prior to injection to prevent clogging of the LC system.[4]

-

For Complex Matrices (e.g., Plasma, Tissue Homogenates): A more rigorous cleanup is mandatory.

-

Protein Precipitation: For serum or plasma samples, a simple protein precipitation with ice-cold acetonitrile is often effective.[5]

-

Solid-Phase Extraction (SPE): SPE offers a more selective cleanup and concentration of the analyte.[6] A C18 reverse-phase cartridge is a suitable choice, allowing for the retention of the moderately polar this compound while salts and other highly polar impurities are washed away.[6]

-

Liquid Chromatography: Achieving Temporal Separation

Chromatographic separation is essential to resolve the analyte from isomers and other matrix components, ensuring that the mass spectrometer analyzes one compound at a time. Ultra-high-performance liquid chromatography (UHPLC) is preferred for its speed and resolution.[7][8]

-

Column: A C18 reversed-phase column is the workhorse for this type of analysis, separating compounds based on hydrophobicity.

-

Mobile Phase: A binary gradient system is typically employed:

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier.

-

-

Causality of the Acidic Modifier: The inclusion of formic acid is a critical choice. It serves two purposes: 1) It sharpens chromatographic peak shape, and 2) It provides a source of protons (H⁺), promoting the efficient formation of the protonated molecule [M+H]⁺ in the electrospray ionization source.[5][6]

Mass Spectrometry: The Core of Identification

This is where the molecule is weighed, fragmented, and ultimately identified. For this compound, a tandem mass spectrometer (like a triple quadrupole or Q-TOF) operating in positive ion mode is the instrument of choice.[7][9]

Ionization: From Neutral Molecule to Gas-Phase Ion

Electrospray Ionization (ESI) is the premier technique for this application.[10][11] The analyte solution is nebulized through a capillary held at a high potential, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions, in this case, [C₁₀H₁₁NO₂ + H]⁺, are ejected. ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the molecular ion is the most abundant species in the initial MS1 scan.

While less common for this specific application, Atmospheric Pressure Chemical Ionization (APCI) can be an effective alternative, particularly for less polar indole derivatives or if the mobile phase composition is less amenable to ESI.[12]

MS1 Full Scan: Finding the Precursor Ion

In the first stage (MS1), the instrument scans a range of mass-to-charge (m/z) ratios to detect the protonated parent molecule.

-

Expected Precursor Ion: [M+H]⁺

-

Calculated m/z: 178.0863

The detection of a high-intensity signal at m/z 178.09 (with a high-resolution instrument) provides the first piece of evidence for the presence of this compound.

Tandem MS (MS/MS): The Fingerprint of Fragmentation

To confirm the identity, the precursor ion at m/z 178.1 is isolated and subjected to Collision-Induced Dissociation (CID). In the collision cell, the ion is accelerated and collided with an inert gas (like argon or nitrogen), causing it to fragment in a predictable and repeatable manner.[4] This fragmentation pattern is unique to the molecule's structure and serves as a definitive fingerprint.

The electron-donating methoxy groups and the stable indole core dictate the fragmentation pathway. The most probable cleavages involve the loss of neutral fragments from the methoxy groups.

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

Fragmentation Analysis:

-

Initial Loss of a Methyl Radical: The most common initial fragmentation for methoxylated aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups. This results in a stable, even-electron fragment ion.

-

Subsequent Loss of Carbon Monoxide: The resulting ion can then lose a molecule of carbon monoxide (CO, 28 Da), a characteristic fragmentation for phenolic-type structures.

-

Indole Core Fragments: Further fragmentation can lead to cleavage of the ring system, often resulting in fragments characteristic of the core indole structure itself.[13]

Data Presentation and Interpretation

The data acquired should be summarized for clarity and definitive identification. For quantitative studies using Multiple Reaction Monitoring (MRM), at least two transitions should be monitored to ensure specificity.[7][9]

Table 1: Expected Mass Spectral Data for this compound

| Ion Type | Calculated m/z | Proposed Fragment Structure/Loss | Role in Analysis |

|---|---|---|---|

| Precursor | 178.1 | [C₁₀H₁₁NO₂ + H]⁺ | MS1 identification; MRM Precursor |

| Product Ion 1 | 163.1 | [M+H - CH₃]⁺ | Primary MRM Transition (Quantifier) |

| Product Ion 2 | 135.1 | [M+H - CH₃ - CO]⁺ | Secondary MRM Transition (Qualifier) |

| Product Ion 3 | 117.1 | C₈H₇N⁺ (Indole Core) | Confirmatory Fragment |

Detailed Experimental Protocol: LC-MS/MS Method

This protocol provides a robust starting point for method development. It must be optimized and validated for the specific instrument and application.

1. Standard/Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol. b. Create a working standard solution (e.g., 1 µg/mL) by diluting the stock solution in the initial mobile phase composition (95:5 Water:Methanol with 0.1% Formic Acid). c. For complex samples, process using SPE as described in section 2.1 and reconstitute the final extract in the initial mobile phase. d. Filter all samples through a 0.22 µm PTFE syringe filter.

2. UHPLC Conditions:

- Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

- Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: 0.1% Formic Acid in Methanol

- Flow Rate: 0.4 mL/min

- Column Temperature: 40 °C

- Injection Volume: 2 µL

- Gradient:

- 0.0 min: 5% B

- 1.0 min: 5% B

- 5.0 min: 95% B

- 6.0 min: 95% B

- 6.1 min: 5% B

- 8.0 min: 5% B

3. Mass Spectrometer Conditions (Triple Quadrupole):

- Ionization Mode: ESI Positive

- Capillary Voltage: +3.0 kV[7]

- Source Temperature: 130 °C[7]

- Desolvation Temperature: 350 °C[7]

- Cone Gas Flow (N₂): 50 L/hr

- Desolvation Gas Flow (N₂): 600 L/hr

- Collision Gas: Argon

- Acquisition Mode: Multiple Reaction Monitoring (MRM)

- MRM Transition 1 (Quantifier): 178.1 -> 163.1 (Collision Energy: ~15-20 eV)*

- MRM Transition 2 (Qualifier): 178.1 -> 135.1 (Collision Energy: ~25-30 eV)*

*Note: Collision energies are instrument-dependent and must be optimized empirically by infusing the standard solution and varying the voltage to achieve the maximum product ion intensity.

Conclusion: Trustworthiness Through Rigor

The mass spectrometric analysis of this compound is a precise and reliable process when built upon a foundation of sound chemical principles and methodical execution. By understanding the causality behind each step—from the acidic modifier in the mobile phase to the predictable fragmentation in the collision cell—researchers can develop and validate robust methods. This guide provides the technical framework and field-proven insights necessary to achieve trustworthy, high-quality data, empowering the next phase of research and development involving this important class of molecules.

References

- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Marine Drugs, 15(4), 88.

- García-Morus, B., et al. (2015). Ultrahigh-Performance Liquid Chromatography (UHPLC)–Tandem Mass Spectrometry (MS/MS) Quantification of Nine Target Indoles in Sparkling Wines. Journal of Agricultural and Food Chemistry, 63(32), 7243-7251.

- Frison, G., et al. (2014). A liquid chromatography-mass spectrometry method based on class characteristic fragmentation pathways to detect the class of indole-derivative synthetic cannabinoids in biological samples. Journal of Mass Spectrometry, 49(10), 1059-1072.

- ChemSynthesis. (n.d.). This compound-3-carbaldehyde.

- Sperkova, J., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 44(1), 183-189.

- Vemula, P. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716.

- Mercolini, L., et al. (2021). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 26(11), 3163.

- García-Morus, B., et al. (2016). Ultrahigh-Performance Liquid Chromatography (UHPLC)-Tandem Mass Spectrometry (MS/MS) Quantification of Nine Target Indoles in Sparkling Wines. ResearchGate.

- Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8073.

- A multimodal metabolomics approach using imaging mass spectrometry and liquid chromatography-tandem mass spectrometry for spatially characterizing monoterpene indole alkaloids secreted from roots. (2022). Plant and Cell Physiology, 63(5), 659-670.

- A. Abdul-Aziz, et al. (2011). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Molecules, 16(12), 10134-10145.

- Yong, J., et al. (2014). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. International Journal of Analytical Chemistry, 2014, 239641.

- Vemula, P. K., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716.

- Robles-Vera, Y., et al. (2020). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 31(8), 1649-1657.

- R. S. S. A. E. Mohsen, et al. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 30(10), 2115.

- Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. (2012). Journal of Chromatography A, 1224, 84-93.

- GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). (n.d.). ResearchGate.

- Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). ARKIVOC, 2017(part ii), 161-193.

- Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2025). Molecules, 30(10), 2115.

- Chemical Synthesis Database. (n.d.). 5,7-dimethoxy-1-methyl-1H-indole.